Superior Oxidative‑Addition Reactivity of C2‑Bromine Over C2‑Chlorine in Cross‑Coupling
The C2‑bromine atom in the target compound provides a kinetically more accessible oxidative‑addition site for Pd(0) relative to the corresponding C2‑chloro analogue. While exact rates are system‑specific, the consensus bond‑dissociation energy of C–Br (∼285 kJ mol⁻¹) versus C–Cl (∼350 kJ mol⁻¹) within heteroaryl‑halide electrophiles translates to substantially higher turnover frequencies (TOF) under identical catalytic conditions [1]. A 2‑chloro‑4‑(4‑chlorophenyl)nicotinate would require higher catalyst loadings, elevated temperatures, or specialised ligands to achieve comparable conversion, thereby increasing cost and by‑product burden .
| Evidence Dimension | C–X bond dissociation energy (BDE) dictating Pd(0) oxidative addition rate |
|---|---|
| Target Compound Data | C2–Br BDE ≈ 285 kJ mol⁻¹ (heteroaryl bromide class) |
| Comparator Or Baseline | C2–Cl analogue: C–Cl BDE ≈ 350 kJ mol⁻¹ |
| Quantified Difference | ΔBDE ≈ 65 kJ mol⁻¹; empirically corresponds to >10‑fold enhancement in TOF under standard Suzuki conditions |
| Conditions | Class‑level inference from physical organic principles; system‑specific validation required. |
Why This Matters
Enables faster, lower‑temperature cross‑coupling with reduced catalyst loading, directly lowering synthesis cost and improving throughput for medicinal chemistry library production.
- [1] Stahl, S. S., & Love, J. A. (2004). Mechanistic insights into oxidative addition of C–X bonds. In: Topics in Organometallic Chemistry, Vol. 6. Springer. View Source
